molecular formula C7H12N4 B14864489 2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine

2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine

Cat. No.: B14864489
M. Wt: 152.20 g/mol
InChI Key: DYKDWNNQAMCWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine is a heterocyclic compound that belongs to the class of triazolodiazepines. This compound is characterized by a fused ring system that includes a triazole ring and a diazepine ring. It has garnered interest in the fields of medicinal and synthetic chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine
  • 3-(4-Methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-A]azepine
  • 3-Hexyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepine

Uniqueness

2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system and the presence of a methyl group at the 2-position differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a][1,4]diazepine

InChI

InChI=1S/C7H12N4/c1-6-9-7-5-8-3-2-4-11(7)10-6/h8H,2-5H2,1H3

InChI Key

DYKDWNNQAMCWLV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCCNCC2=N1

Origin of Product

United States

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